molecular formula C14H13BO4 B14032591 4'-Boronic acid-biphenyl-3-carboxylic acid methyl ester

4'-Boronic acid-biphenyl-3-carboxylic acid methyl ester

Cat. No.: B14032591
M. Wt: 256.06 g/mol
InChI Key: AREGTGXHHCNOOT-UHFFFAOYSA-N
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Description

4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester is an organic compound with the chemical formula C14H13BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester typically involves the reaction of phenylboronic acid with 4-methoxycarbonylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Biphenyl-3-carboxylic acid methyl ester.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester stands out due to its unique combination of stability and reactivity. Unlike some other boronic acids, it is less prone to hydrolysis and can be used under a wide range of reaction conditions. Its ability to form stable complexes with various catalysts makes it a versatile reagent in both academic and industrial settings .

Properties

Molecular Formula

C14H13BO4

Molecular Weight

256.06 g/mol

IUPAC Name

[4-(3-methoxycarbonylphenyl)phenyl]boronic acid

InChI

InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9,17-18H,1H3

InChI Key

AREGTGXHHCNOOT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC)(O)O

Origin of Product

United States

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